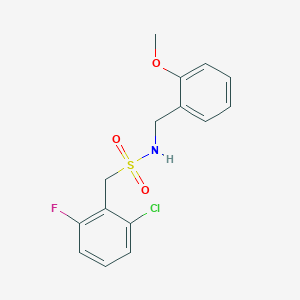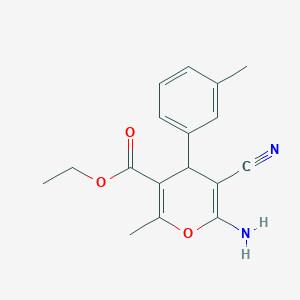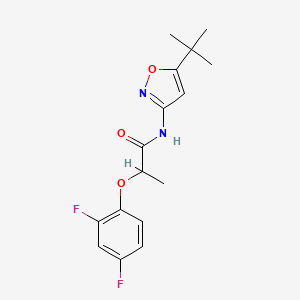![molecular formula C15H15N3O2 B4926022 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as HPEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, several studies have suggested that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and physiological effects:
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit cardioprotective and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its low toxicity and high selectivity towards cancer cells. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to have good solubility in water, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its poor stability under acidic conditions, which can limit its applications in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One of the areas of interest is the development of novel 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential applications of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in other fields, such as agriculture and environmental science. Furthermore, the elucidation of the mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its interaction with various signaling pathways can provide valuable insights into the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can be synthesized by the condensation reaction of 4-hydroxybenzohydrazide and 3-pyridinecarboxaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization. The resulting product is a yellow crystalline solid with a melting point of 220-222 °C.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exhibits significant anti-inflammatory, antioxidant, and anticancer activities. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(13-3-2-8-16-10-13)17-18-15(20)9-12-4-6-14(19)7-5-12/h2-8,10,19H,9H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKDMVSKPZBAQX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)O)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-hydroxyphenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)

![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)

![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)